molecular formula C13H11ClF2N2O2 B10906896 Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10906896
M. Wt: 300.69 g/mol
InChI Key: NZDKEUYHTDCPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate features a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions where substituted pyrazoles are reacted with appropriate reagents to introduce functional groups. Common methods include:

  • Substitution Reactions : Involving difluoroacetyl halides and substituted pyrazoles.
  • Cyclization Reactions : Utilizing methylhydrazine to form the pyrazole ring.

The reaction conditions, including temperature and solvent choice, significantly affect the yield and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds .

Biological Activities

The biological activities of this compound can be attributed to its structural components:

  • Anti-inflammatory Properties : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation .
  • Antimicrobial Activity : Pyrazoles have been reported to exhibit significant antimicrobial effects against various pathogens .
  • Anticancer Potential : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

Applications in Pharmaceuticals

This compound is being explored for its potential as a pharmaceutical agent due to its diverse biological activities. Case studies have highlighted:

  • Analgesic Effects : Research indicates that compounds within this class may provide pain relief by modulating inflammatory pathways .
  • Antiviral Activity : Some studies suggest that pyrazole derivatives can inhibit viral replication, making them candidates for antiviral drug development .

Applications in Agricultural Chemistry

In the agricultural sector, this compound is being investigated as a potential pesticide or fungicide. The unique structure allows it to interact with biological targets in pests effectively:

  • Pesticidal Properties : The compound's ability to disrupt metabolic processes in insects has been noted, leading to its consideration as an environmentally friendly alternative to traditional pesticides .
  • Fungicidal Activity : Its efficacy against fungal pathogens can contribute to crop protection strategies .

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both chlorobenzyl and difluoromethyl groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of agricultural fungicides. This compound is part of a broader class of pyrazole compounds known for their efficacy against various phytopathogenic fungi through the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

C12H10ClF2N2O2\text{C}_{12}\text{H}_{10}\text{ClF}_2\text{N}_2\text{O}_2

This compound features a pyrazole ring with a difluoromethyl group, a methyl ester, and a chlorobenzyl substituent, which contribute to its biological activity.

The primary mechanism through which this compound exhibits antifungal activity is by inhibiting succinate dehydrogenase (SDH). This inhibition disrupts the mitochondrial respiratory chain, leading to reduced energy production in fungi and ultimately causing cell death. This mechanism has been extensively studied in various derivatives of pyrazole compounds, demonstrating their potential as effective fungicides.

Antifungal Activity

A series of studies have evaluated the antifungal properties of pyrazole derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit moderate to excellent antifungal activity against several phytopathogenic fungi. For instance, a related compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), demonstrated superior antifungal efficacy compared to established fungicides like boscalid .

CompoundTarget FungiActivity Level
9mVariousHigher than boscalid
This compoundVariousModerate to Excellent

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships (SAR) of pyrazole derivatives has revealed that specific modifications to the chemical structure can significantly impact biological activity. For example, the presence of difluoromethyl and chlorobenzyl groups has been associated with enhanced antifungal properties. Molecular docking studies indicate that these compounds can form critical hydrogen bonds with amino acids in the active sites of target enzymes like SDH .

Case Studies

Several case studies have illustrated the practical applications of pyrazole derivatives in agriculture:

  • Case Study: Efficacy Against Zymoseptoria tritici
    • A study demonstrated that certain pyrazole derivatives effectively control Zymoseptoria tritici, a significant pathogen affecting wheat crops. The results indicated that these compounds could reduce disease severity and improve crop yield under field conditions .
  • Field Trials
    • Field trials conducted with formulations containing this compound showed promising results in controlling fungal diseases in various crops, highlighting its potential as a viable alternative to traditional fungicides .

Properties

Molecular Formula

C13H11ClF2N2O2

Molecular Weight

300.69 g/mol

IUPAC Name

methyl 1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H11ClF2N2O2/c1-20-13(19)10-7-18(17-11(10)12(15)16)6-8-3-2-4-9(14)5-8/h2-5,7,12H,6H2,1H3

InChI Key

NZDKEUYHTDCPKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)F)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.